molecular formula C12H10S3 B8414217 Methyl 5-phenyl-thiophene-2-carbodithioate

Methyl 5-phenyl-thiophene-2-carbodithioate

Cat. No. B8414217
M. Wt: 250.4 g/mol
InChI Key: RKMASYBFLQNHOH-UHFFFAOYSA-N
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Patent
US06599916B2

Procedure details

To a cooled (−10 to 0° C.) solution of n-BuLi (22.7 mL, 33.4 mmol) in THF (10 mL) is added dropwise a solution of 2-phenyl-thiophene (5.46 g, 34.0 mmol) in THF (15 mL). The resulting green solution is stirred at 0° C. After 30 minutes, a solution of copper (1) bromide (0.87 g, 6.1 mmol) and lithium bromide (1.29 g, 14.9 mmol) in THF (20 mL) is added to the cooled reaction solution over several minutes. The resulting dark green solution is stirred at 0° C. for 15 minutes, at which time, carbon disulfide (2.0 mL, 34.0 mmol) is added dropwise over 15 minutes. The resulting dark brown solution is stirred for 30 minutes, then iodomethane (2.9 mL, 46.4 mmol) is added dropwise to the reaction solution over 5 minutes. The resulting dark brown solution is allowed to warm to room temperature and stirred for 1 hour, then is quenched with a solution of potassium cyanide in water (100 mL). The biphasic mixture was diluted with EtOAc and washed with brine, dried over MgSO4, filtered, and concentrated to give a dark orange solid (8.5 grams) which is purified with flash chromatography on silica gel (eluent: gradient of heptane to 2% THF/heptane) to give an orange solid. Yield 34%. HRMS (FAB) calculated for C12H10S3+H 251.0023, found 251.0023.
Quantity
22.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2.9 mL
Type
reactant
Reaction Step Four
Quantity
1.29 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
copper (1) bromide
Quantity
0.87 g
Type
catalyst
Reaction Step Five
Name
Yield
34%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[C:6]1([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br-].[Li+].[C:19](=[S:21])=[S:20].I[CH3:23]>C1COCC1.[Cu]Br>[C:6]1([C:12]2[S:13][C:14]([C:19]([S:21][CH3:23])=[S:20])=[CH:15][CH:16]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
2.9 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
1.29 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
copper (1) bromide
Quantity
0.87 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting green solution is stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The resulting dark brown solution is stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is quenched with a solution of potassium cyanide in water (100 mL)
ADDITION
Type
ADDITION
Details
The biphasic mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(S1)C(=S)SC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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